molecular formula C9H7F3O2 B1603035 2-Methyl-4-(trifluoromethyl)benzoic acid CAS No. 23984-82-9

2-Methyl-4-(trifluoromethyl)benzoic acid

Cat. No. B1603035
CAS RN: 23984-82-9
M. Wt: 204.15 g/mol
InChI Key: VGRSPVWAKZZUFU-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethyl)benzoic acid is a derivative of benzoic acid. It has a molecular weight of 204.15 . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of this compound can be achieved from meta-chlorobenzotrifluoride raw material, with 2,2,6,6 tetramethyl piperidine magnesium chlorides or 2,2,6,6 tetramethyl piperidine lithium selectivity deprotonations . It can also be synthesized from 2-(trifluoromethyl)benzoic acid by treating it with concentrated sulfuric acid, stirring, and adding fuming nitric acid dropwise .


Molecular Structure Analysis

The molecular properties of this compound have been studied using molecular orbital and empirical methods .


Chemical Reactions Analysis

This compound was used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety . It was also used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC by surface plasmon resonance and 1 HNMR spectroscopy .


Physical And Chemical Properties Analysis

This compound is a slightly yellow to yellow-brown crystalline powder . It has a melting point of 13-14 °C and a boiling point of 94-95 °C/21 mmHg .

Scientific Research Applications

Quantitative Structure-Metabolism Relationships

Research by Ghauri et al. (1992) investigated the metabolic fate of compounds including 2-, 3-, and 4-trifluoromethyl benzoic acids. This study used computational chemistry and NMR spectroscopy, revealing that phase II glucuronidation or glycine conjugation reactions predominantly dominated the metabolism of these compounds.

Polyacrylic Derivative Applications

Rodri´guez et al. (1999) developed a high-molecular-weight polyacrylic system incorporating Triflusal, a derivative of 2-methyl-4-(trifluoromethyl)benzoic acid, for antithrombogenic properties. The study, presented in the Journal of Materials Science: Materials in Medicine, describes the application of this system as resorbable coatings of vascular grafts.

EP1 Receptor Selective Antagonists

Research by Naganawa et al. (2006) focused on developing new EP1 receptor selective antagonists, where a compound structurally related to this compound showed optimized antagonist activity.

Regioselective Metalation and Carboxylation

A study by Dmowski and Piasecka-Maciejewska (1998) on 1,3-bis(trifluoromethyl)benzene involved regioselective metalation and subsequent carboxylation to produce compounds such as 2,6-bis(trifluoromethyl)benzoic acid, demonstrating the potential for functional derivatization of related chemical structures.

Directed Lithiation of Benzoic Acids

Bennetau et al. (1995) investigated the directed lithiation of benzoic acids, including those with trifluoromethyl groups, as detailed in the Journal of The Chemical Society-Perkin Transactions 1. This research contributes to understanding the reactivity and potential applications of such compounds in synthetic chemistry.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

2-Methyl-4-(trifluoromethyl)benzoic acid has potential applications in the synthesis of pharmaceuticals, for example in anti-tumor pyri-dinone and urea derivatives .

properties

IUPAC Name

2-methyl-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-5-4-6(9(10,11)12)2-3-7(5)8(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRSPVWAKZZUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623419
Record name 2-Methyl-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23984-82-9
Record name 2-Methyl-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-4-(trifluoromethyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Potassium hydroxide (15.7 g, 0.28 mole) and 15 mL of water were added as a solution to a stirred, heterogeneous mixture of 2-methyl-4-(trifluoromethyl)benzonitrile (13 g, 70 mmol) and 135 mL of ethylene glycol. The reaction mixture was heated at 120-130° C. for 20 hours and allowed to cool to room temperature. The dark solution was poured into 800 mL of water and filtered through celite. The filtrate was washed with ether and then the aqueous was acidified with concentrated hydrochloric acid. This aqueous phase was extracted three times with ethyl acetate, the organic extracts were combined, dried over magnesium sulfate and evaporated under reduced pressure to afford the title compound as a tan solid.
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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